N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is an organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of carbamoyl and carboxamide functional groups enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the carbamoyl and carboxamide groups. The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. This often involves the use of safer solvents and reagents, as well as continuous flow processes to enhance efficiency. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-Carbamoylphenyl)-4-nitrobenzamide: This compound shares the carbamoylphenyl group but differs in the presence of a nitro group instead of the quinazoline core.
N-(4-Acetylphenyl)nicotinamide: Similar in having a substituted phenyl group, but with a nicotinamide moiety instead of the quinazoline structure.
Uniqueness
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and interactions with a wide range of molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-15(21)10-5-7-11(8-6-10)20-16(22)14-12-3-1-2-4-13(12)18-9-19-14/h5-9H,1-4H2,(H2,17,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTIAWLUAHECFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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